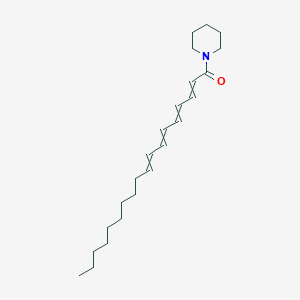
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is a chemical compound with the molecular formula C23H41NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom This compound is characterized by its long carbon chain with multiple double bonds, making it a polyunsaturated compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one typically involves the reaction of piperidine with an appropriate octadeca-tetraenone precursor. One common method involves the condensation of piperidine with octadeca-2,4,6,8-tetraen-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of piperidine on the carbonyl group of the tetraenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and function.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The polyunsaturated carbon chain can insert into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Similar structure but with fewer double bonds.
1-(Piperidin-1-yl)octadecan-1-one: Saturated analog with no double bonds.
1-(Piperidin-1-yl)octadec-2-en-1-one: Contains a single double bond.
Uniqueness
1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is unique due to its multiple conjugated double bonds, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological membranes or other complex molecular systems.
Propiedades
Número CAS |
799840-99-6 |
|---|---|
Fórmula molecular |
C23H37NO |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
1-piperidin-1-yloctadeca-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h10-15,17,20H,2-9,16,18-19,21-22H2,1H3 |
Clave InChI |
KIJMTWBCIRJECL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC=CC(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
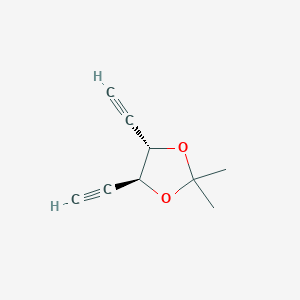
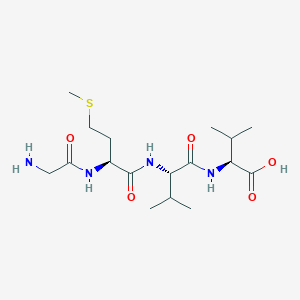
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)


![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)
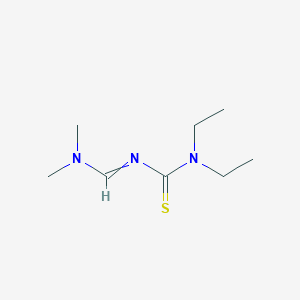
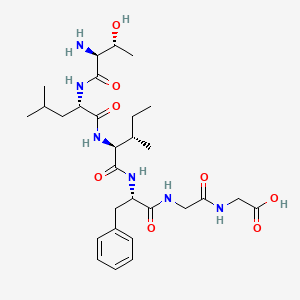
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)

